An In-depth Technical Guide to tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate: A Rising Scaffold in Medicinal Chemistry
An In-depth Technical Guide to tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate: A Rising Scaffold in Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space beyond the traditional "flat" aromatic and heteroaromatic ring systems. Spirocyclic scaffolds have emerged as a compelling class of building blocks due to their inherent three-dimensionality and rigid structures. These characteristics can lead to improved physicochemical properties, enhanced target selectivity, and novel intellectual property. This guide focuses on tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS No. 1180112-41-7), a key intermediate that provides a unique azetidine-piperidine spirocyclic core.
The strategic placement of nitrogen atoms at the 1 and 7 positions, combined with the orthogonal protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, makes this molecule a versatile synthon. The Boc group ensures stability during initial synthetic manipulations while allowing for selective deprotection to reveal a reactive secondary amine for further functionalization. The azetidine nitrogen, on the other hand, offers another point for diversification. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this increasingly important scaffold for researchers, medicinal chemists, and drug development professionals.
Physicochemical and Structural Properties
Understanding the fundamental properties of a building block is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.
Core Structural and Physical Data
| Property | Value | Source(s) |
| CAS Number | 1180112-41-7 | [1][2] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][3] |
| Molecular Weight | 226.32 g/mol | [1][3] |
| IUPAC Name | tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | [3] |
| Physical Form | Solid | |
| Purity | ≥95-97% (typical commercial grades) | [1][2] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C |
Computed Physicochemical Parameters
These computed values provide valuable insights for designing derivatives with desirable drug-like properties.
| Parameter | Value | Source(s) |
| XLogP3 | 1.2 | [3] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | [3] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 0 | [4] |
Synthesis and Purification
Protocol: Illustrative Synthesis of a Diazaspiro[3.5]nonane Core
The following protocol is adapted from a patented synthesis of a constitutional isomer and serves to illustrate the key transformations.[5]
Step 1: Knoevenagel Condensation & Michael Addition
-
Dissolve the starting ketone (Compound 1) in ethanol at 25°C.
-
Add ammonium acetate and heat the mixture to 80°C for 1 hour.
-
Add ethyl malonate dropwise and allow the reaction to proceed under reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the crude product with 1N sodium hydroxide solution and extract with ethyl acetate.
-
Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the dinitrile intermediate (Compound 2).
Step 2: Reduction to Diol
-
Dissolve the dinitrile intermediate in tetrahydrofuran (THF) and cool to 0°C.
-
Add lithium borohydride in portions and stir the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and work up to isolate the diol (Compound 3).
Step 3: Tosylation
-
Dissolve the diol in dichloromethane (DCM) at 25°C.
-
Add triethylamine followed by p-toluenesulfonyl chloride.
-
Stir the reaction overnight and monitor by TLC.
-
Perform an aqueous workup and extract with DCM to yield the ditosylate (Compound 4).
Step 4-7: Cyclization, Reduction, Boc Protection, and Final Reduction The subsequent steps involve a cesium carbonate-mediated cyclization, reduction of a functional group (e.g., with magnesium in methanol), protection of one of the secondary amines with Boc anhydride, and a final reduction/deprotection step (e.g., using palladium on carbon and hydrogen gas) to yield the final product.[5]
Purification
Purification of the final product and intermediates is typically achieved by flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the specific compound but often involves a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can also be employed for solid products.[7]
Reactivity and Chemical Functionalization
The synthetic utility of tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate lies in the differential reactivity of its two nitrogen atoms. The piperidine nitrogen is protected by an acid-labile Boc group, while the azetidine nitrogen is a free secondary amine, ready for functionalization.
Reactions at the N1 (Azetidine) Position
The secondary amine of the azetidine ring is nucleophilic and can undergo a variety of standard amine transformations:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones can introduce diverse substituents.
-
N-Acylation: Acylation with acid chlorides, acid anhydrides, or activated carboxylic acids (using coupling reagents like HATU or EDC) forms amide bonds, a common linkage in bioactive molecules.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to attach aryl or heteroaryl groups.
Deprotection of the N7 (Piperidine) Position
The Boc group is robust under many reaction conditions but can be cleanly removed under acidic conditions to liberate the piperidine nitrogen.
Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can aid in removing residual TFA.
-
The resulting TFA salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.
Protocol: Boc Deprotection with HCl in Dioxane
-
Dissolve the Boc-protected substrate in a suitable solvent such as methanol or ethyl acetate.
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure.
Applications in Drug Discovery: The GPR119 Agonist Case Study
The 1,7-diazaspiro[3.5]nonane scaffold has been identified as a valuable core in the development of agonists for G protein-coupled receptor 119 (GPR119).[8][9] GPR119 is a promising therapeutic target for type 2 diabetes because its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulin release.[10][11]
The rigid, three-dimensional nature of the spirocycle allows for precise orientation of substituents to interact with the receptor binding pocket. In a notable study, researchers developed a series of potent GPR119 agonists by functionalizing the 1,7-diazaspiro[3.5]nonane core.[8][9] The synthesis involved attaching a piperidine "N-capping group" to the N1 azetidine nitrogen and an aryl group to the N7 piperidine nitrogen (after Boc deprotection).
This work led to the identification of highly potent compounds with desirable pharmacokinetic profiles and glucose-lowering effects in animal models of diabetes.[8][9] The 1,7-diazaspiro[3.5]nonane scaffold was crucial for achieving the optimal balance of potency and drug-like properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate and its derivatives.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Spills: In case of a spill, clean up immediately using appropriate absorbent material and dispose of waste in a sealed container. Avoid generating dust.[10]
Conclusion
Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is a prime example of a modern building block designed to impart three-dimensionality and favorable properties to drug candidates. Its unique azetidine-piperidine spirocyclic core, combined with an orthogonal protection strategy, provides medicinal chemists with a versatile platform for creating novel and diverse molecular architectures. The demonstrated success of this scaffold in developing potent GPR119 agonists underscores its potential in addressing challenging therapeutic targets. As the pharmaceutical industry continues to move beyond "flatland," the strategic use of spirocyclic synthons like this one will undoubtedly play an increasingly critical role in the discovery of next-generation therapeutics.
References
-
Wuhan Institute of Technology. (2015). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Eureka | Patsnap. [Link]
- Matsuda, D., Kawamura, M., Kobashi, Y., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
-
Veeprho Pharmaceuticals. (2023). Azaspiro Impurities and Related Compound. [Link]
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PubChem. (n.d.). tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
PubChem. (n.d.). tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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